molecular formula C14H10N2O2 B087147 2,6-Diaminoanthraquinone CAS No. 131-14-6

2,6-Diaminoanthraquinone

Cat. No.: B087147
CAS No.: 131-14-6
M. Wt: 238.24 g/mol
InChI Key: WQOWBWVMZPPPGX-UHFFFAOYSA-N
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Description

2,6-Diaminoanthraquinone, also known as 2,6-diamino-9,10-anthracenedione, is an organic compound with the molecular formula C14H10N2O2. It is a derivative of anthraquinone, characterized by the presence of two amino groups at the 2 and 6 positions on the anthraquinone structure. This compound is known for its vibrant red color and is used in various applications, including dyes, pigments, and as a precursor for other chemical compounds.

Scientific Research Applications

2,6-Diaminoanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2,6-Diaminoanthraquinone (DAQ) is the electrochemical capacitor . DAQ is a redox-active molecule that is anchored on amino functionalized biomass porous carbon (FWS) via strong hydrogen bonding interaction .

Mode of Action

The protophilic C=O sites on the DAQ provide additional faradaic pseudocapacitance for biomass carbon-based electrode through fast redox reactions . The surface functionalization of porous carbon enhances the interaction between the porous carbon and DAQ molecule, which inhibits the detachment of DAQ and significantly improves the electrochemical stability of the composite electrode .

Biochemical Pathways

The biochemical pathway of DAQ involves the fast redox reactions at the protophilic C=O sites on the DAQ . These reactions provide additional faradaic pseudocapacitance for biomass carbon-based electrode .

Pharmacokinetics

Its strong hydrogen bonding interaction with amino functionalized biomass porous carbon (fws) suggests that it may have good stability .

Result of Action

The result of DAQ’s action is the significant improvement in the electrochemical stability of the composite electrode . The optimized DAQ@FWS composite exhibits excellent specific capacitance of 424.9 F g -1 at 1 A g -1 with a stable capacity retention of 93.1% over 10,000 cycles at 10 A g -1 .

Action Environment

The action of DAQ is influenced by the environment in which it is used. For instance, in an electrochemical capacitor, the stability and efficacy of DAQ are enhanced when it is anchored on amino functionalized biomass porous carbon (FWS) .

Safety and Hazards

2,6-Diaminoanthraquinone is known to be an eye irritant. Mutation data has been reported. When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and store in a well-ventilated place .

Future Directions

The amino functionalization of biomass porous carbon to anchor redox active organic quinones is promising as an effective strategy to fabricate superior performance supercapacitor electrode material . The DQ–RGO composite acted as the negative electrode and Th–GH acted as the positive electrode to construct an asymmetric supercapacitor (ASC). The ASC exhibited an energy density of 14.2 W h kg −1 along with a power density of 0.763 kW kg −1 and long cycling durability .

Biochemical Analysis

Biochemical Properties

2,6-Diaminoanthraquinone interacts with various biomolecules in its applications. For instance, it has been covalently modified onto the surface of graphene via a nucleophilic displacement reaction between the epoxy groups on the surface of graphene and the –NH2 groups of this compound molecules . This interaction enhances the conductivity of graphene and facilitates rapid reversible faradaic reactions .

Molecular Mechanism

The molecular mechanism of this compound involves its redox activity. It undergoes rapid reversible faradaic reactions, contributing to its utility in applications such as supercapacitors . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and long-term effects on cellular function in specific applications. For example, when used in supercapacitors, it has shown good cycling stability, maintaining a significant percentage of its initial capacitance after thousands of cycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diaminoanthraquinone can be synthesized through several methods. One common method involves the ammonolysis of anthraquinone-2,6-disulfonic acid. The reaction is typically carried out in the presence of ammonia at elevated temperatures. The crude product is then purified through filtration and recrystallization to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of anthraquinone-2,6-disulfonic acid as a starting material. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminoanthraquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The amino groups can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diaminoanthraquinone
  • 1,4-Diaminoanthraquinone
  • 1,5-Diaminoanthraquinone
  • 1,8-Diaminoanthraquinone

Uniqueness

2,6-Diaminoanthraquinone is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and physical properties. This positioning allows for unique interactions with other molecules, making it particularly useful in applications such as dye synthesis and electronic materials .

Properties

IUPAC Name

2,6-diaminoanthracene-9,10-dione
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InChI

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H,15-16H2
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InChI Key

WQOWBWVMZPPPGX-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=C(C=C3)N
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Molecular Formula

C14H10N2O2
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DSSTOX Substance ID

DTXSID5059614
Record name 9,10-Anthracenedione, 2,6-diamino-
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Molecular Weight

238.24 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2,6-Diaminoanthraquinone
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CAS No.

131-14-6
Record name 2,6-Diaminoanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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